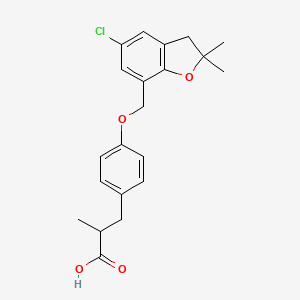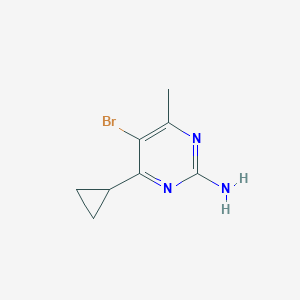
5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a pyrimidine ring substituted with a bromine atom, a cyclopropyl group, and a methyl group. The cyclopropyl moiety adds structural rigidity to the molecule.
5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine: (CAS number: 2115016-68-5) is a heterocyclic compound with the chemical formula C8H10BrN3 and a molecular weight of 228.09 g/mol .
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving pyrimidine chemistry.
Reaction Conditions: These may vary depending on the chosen synthetic pathway, but typical conditions involve cyclization reactions and bromination steps.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific purposes .
Chemical Reactions Analysis
Reactivity: 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine can undergo various reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.
Common Reagents and Conditions: Bromine-based reagents (e.g., N-bromosuccinimide) are often used for bromination. Other reactions may involve amines, acids, and bases.
Major Products: Depending on the reaction conditions, products may include derivatives with modified substituents on the pyrimidine ring.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique cyclopropyl and bromine substituents.
Biology: It may serve as a pharmacophore in drug discovery, targeting specific biological pathways.
Medicine: Although no specific medical applications are well-established, further research could reveal therapeutic potential.
Industry: Its industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism of action is not fully elucidated. researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: While there are no direct analogs, related pyrimidine derivatives with different substituents exist. Examples include 2-aminopyrimidines and other brominated pyrimidines.
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrN3/c1-4-6(9)7(5-2-3-5)12-8(10)11-4/h5H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
IPFRPCYUQHTCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


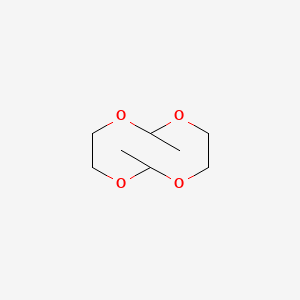
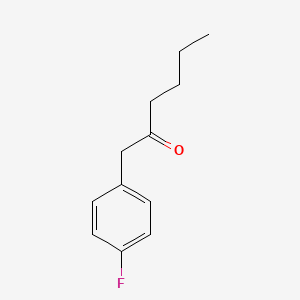
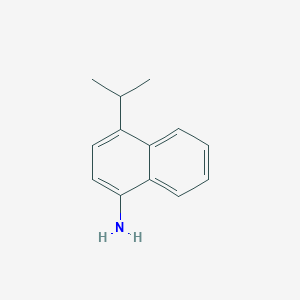
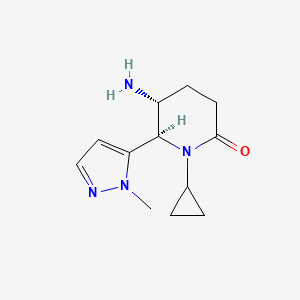
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)
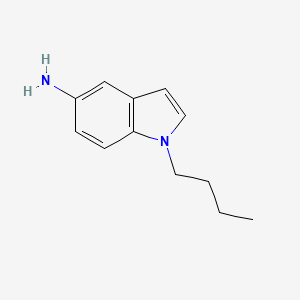
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
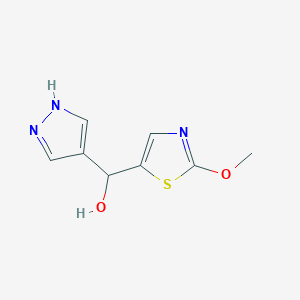
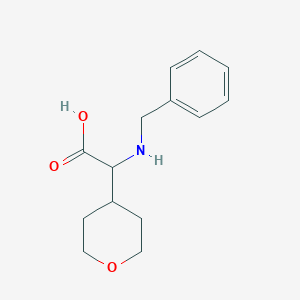
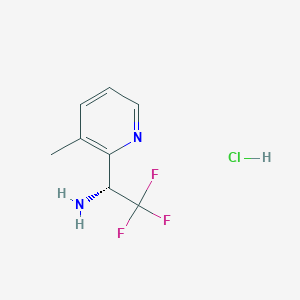
![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)
